molecular formula C19H20N4O2 B2855204 N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887224-18-2

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2855204
CAS No.: 887224-18-2
M. Wt: 336.395
InChI Key: ZCKPAOVEXCVUPC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ID: E141-0491) is a triazole-based carboxamide derivative with the molecular formula C₁₉H₂₀N₄O₂ and a molecular weight of 336.39 g/mol . Its structure comprises a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenyl group, at the 4-position with a carboxamide group linked to a 3,5-dimethylphenyl moiety, and at the 5-position with a methyl group. This compound is listed in screening databases with 7 mg available, indicating its experimental relevance in drug discovery .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-9-13(2)11-15(10-12)20-19(24)18-14(3)23(22-21-18)16-5-7-17(25-4)8-6-16/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKPAOVEXCVUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Triazole derivatives, including N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have shown promising anticancer activities. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that triazole derivatives can effectively target breast cancer cells (e.g., MDA-MB-231) and colorectal cancer cells through mechanisms involving the inhibition of specific oncogenic pathways .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Triazoles are recognized for their ability to disrupt fungal cell membranes and inhibit bacterial growth. In vitro studies have shown that compounds with triazole cores can act against resistant strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves various synthetic routes that allow for structural modifications to enhance biological activity. The introduction of different substituents on the triazole ring can lead to compounds with improved potency and selectivity for specific biological targets .

Case Study: Anticancer Activity

In a study published in Frontiers in Molecular Biosciences, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results showed that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant anticancer potential .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of triazole derivatives demonstrated that this compound significantly reduced the levels of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages. This research highlights its potential as a therapeutic agent for inflammatory conditions .

Data Summary Table

Application AreaBiological ActivityKey Findings
AnticancerInhibition of cancer cell proliferationEffective against MDA-MB-231 breast cancer cells
AntimicrobialDisruption of microbial growthActive against resistant bacterial strains
Anti-inflammatoryInhibition of cytokine productionReduces TNF-α and IL-6 levels in macrophages

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • E141-0499 shares the same molecular weight as the target compound but differs in the carboxamide substituent (4-ethylphenyl vs. 3,5-dimethylphenyl). The ethyl group in E141-0499 reduces steric hindrance compared to the bulky dimethyl groups in E141-0491, which may affect binding kinetics in enzyme assays .
  • Pyrazole analogs (e.g., 3a , 3d ) exhibit higher molecular weights due to chlorine substituents and distinct heterocyclic cores. Their melting points (133–183°C) suggest that halogenation (Cl, F) increases crystallinity compared to methoxy- or methyl-substituted triazoles .

Electronic and Steric Effects

  • This contrasts with pyrazole analogs bearing electron-withdrawing chlorine substituents (e.g., 3a, 3b), which may prioritize hydrophobic interactions .
  • 3,5-Dimethylphenyl vs. 4-Ethylphenyl : The dimethyl substitution in E141-0491 creates a more rigid, sterically hindered structure compared to the linear ethyl group in E141-0497. This could reduce conformational flexibility but improve selectivity in binding pockets .

Crystallographic and Computational Insights

While crystallographic data for E141-0491 is unavailable, programs like SHELXL and WinGX/ORTEP (used for pyrazole analogs) could elucidate its conformation . Comparative molecular docking studies might predict that the 3,5-dimethylphenyl group in E141-0491 occupies larger hydrophobic pockets compared to smaller substituents in analogs.

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 887224-18-2) is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The 1,2,3-triazole ring is a five-membered heterocyclic compound that contains three nitrogen atoms. This structural feature is pivotal in the biological activities exhibited by triazole derivatives. The nitrogen atoms facilitate interactions with various biological targets, making them effective in medicinal chemistry. The triazole moiety has been associated with antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate aryl azides with alkyne derivatives through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and the mild conditions required for the reaction .

3.1 Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines with promising results:

Cell Line Cancer Type IC50 (μM)
H460Lung cancer6.06
MDA-MB-468Breast cancer5.70
UO-31Renal cancer20% increase in activity observed
SK-MEL-5MelanomaModerate activity noted

The compound demonstrated significant cytotoxic effects against lung and breast cancer cells, indicating its potential as a therapeutic agent .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that treatment with this triazole derivative leads to increased apoptosis in cancer cells through the activation of caspases and elevation of reactive oxygen species (ROS) levels .
  • Inhibition of Enzyme Activity : The presence of the triazole ring allows for interaction with various enzymes involved in tumor progression and survival pathways .

Case Study 1: Anticancer Screening

In a study conducted by the National Cancer Institute (NCI), several triazole derivatives were screened for anticancer activity. This compound was found to possess moderate activity against melanoma and colon cancer cell lines . The results indicated that modifications in the molecular structure could enhance efficacy.

Case Study 2: In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate favorable absorption and distribution profiles in animal models; however, further studies are required to establish safety and efficacy in humans.

5. Conclusion

This compound shows significant promise as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines. The ongoing research into its mechanisms of action and potential therapeutic applications will be crucial for developing effective treatments based on this compound.

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